molecular formula C16H9BrFNO3 B15107725 7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15107725
M. Wt: 362.15 g/mol
InChI Key: CTVPZWPERGOXSY-UHFFFAOYSA-N
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Description

7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2,4-dichloroquinazoline
  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
  • 7-bromo-5-fluoroquinolin-4-ol

Uniqueness

Compared to similar compounds, 7-bromo-N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of bromine and fluorine substituents, which may enhance its biological activity and specificity. The presence of the chromene core also contributes to its distinct chemical and physical properties .

Properties

Molecular Formula

C16H9BrFNO3

Molecular Weight

362.15 g/mol

IUPAC Name

7-bromo-N-(2-fluorophenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H9BrFNO3/c17-9-5-6-10-13(20)8-15(22-14(10)7-9)16(21)19-12-4-2-1-3-11(12)18/h1-8H,(H,19,21)

InChI Key

CTVPZWPERGOXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)F

Origin of Product

United States

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